2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Overview
Description
2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of bromophenoxy derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst to form 2-bromophenol.
Etherification: 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-(2-bromophenoxy)propane.
Piperazine Introduction: The final step involves the reaction of 2-(2-bromophenoxy)propane with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation may yield phenolic or quinone derivatives.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmacologically active agent.
Material Science: The compound could be used in the development of new materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- 2-(2-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- 2-(2-Iodophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Uniqueness
2-(2-Bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11(19-13-6-4-3-5-12(13)15)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKWOCFOPDQNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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